Acetic acid salicyloyl-amino-ester

Vue d'ensemble

Description

"Acetic acid salicyloyl-amino-ester" refers to a class of compounds derived from the esterification of salicylic acid with acetic acid, incorporating an amino group. These compounds are of interest due to their potential in various applications, including biodegradable polymers and prodrug formulations. The synthesis, structural analysis, and properties of these compounds have been extensively studied to understand their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of acetic acid salicyloyl-amino-ester derivatives often involves melt condensation polymerization techniques. Erdmann and Uhrich (2000) synthesized a biodegradable poly(anhydride-ester) by melt condensation polymerization of the acetylated monomer, aiming to yield a novel polymeric prodrug incorporating salicylic acid due to its medicinal properties (Erdmann & Uhrich, 2000).

Molecular Structure Analysis

The molecular structure and the barriers to rotation adjacent to double bonds, such as in acetic acid and esters, have been analyzed. Wiberg and Laidig (1987) investigated the structures of rotamers about the C-O bonds in acetic acid and related compounds, shedding light on the factors controlling the geometry at a carbonyl group and the nature of amino-carbonyl interactions (Wiberg & Laidig, 1987).

Chemical Reactions and Properties

Acetic acid salicyloyl-amino-esters undergo various chemical reactions, including hydrolytic degradation, which is influenced by the polymer's pH. The in vitro hydrolytic degradation of these polymers indicates a pH-dependent degradation rate, which is crucial for their potential applications in drug delivery systems (Erdmann & Uhrich, 2000).

Physical Properties Analysis

The physical properties of salicylic acid-derived poly(anhydride-esters), such as molecular weight, thermal decomposition temperature, and glass transition temperature, vary depending on the structure of the linker molecule connecting the salicylic acid units. Prudencio et al. (2005) explored the effect of different linker structures on these properties, finding that linear aliphatic linkers led to higher molecular weights and that the glass transition temperature was influenced by the nature of the linker (Prudencio, Schmeltzer, & Uhrich, 2005).

Chemical Properties Analysis

The chemical properties of acetic acid salicyloyl-amino-ester derivatives, such as reactivity and stability, are crucial for their potential applications. The studies have shown that these compounds can be designed to have specific degradation rates and reactivities, making them suitable for various applications, including as prodrugs and in polymer synthesis (Erdmann & Uhrich, 2000).

Applications De Recherche Scientifique

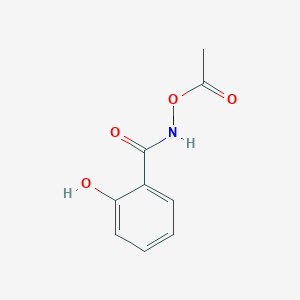

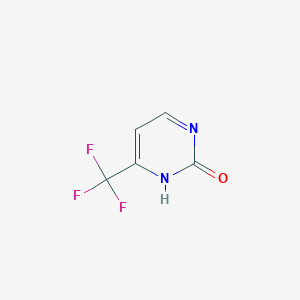

“Acetic acid salicyloyl-amino-ester” is a non-polymer with the formula C9H9NO4 and a molecular weight of 195.172 . It’s an experimental group compound and is also known by the name SCL .

The compound is associated with the target Prostaglandin G/H synthase 1 , but the specific action is unknown . This target is involved in the synthesis of prostaglandins, which are hormone-like substances that participate in a wide range of body functions such as the contraction and relaxation of smooth muscle, the dilation and constriction of blood vessels, control of blood pressure, and modulation of inflammation .

-

Starch Esterification : Although not directly related to “Acetic acid salicyloyl-amino-ester”, the process of esterification is important in the field of food science. Starch esters are prepared by conventional or dual modification techniques, which can be expensive and time-consuming . The degree of substitution (DS) is often considered as the primary factor in view of its contribution to estimate substituted groups of starch esters . Different detection techniques, including titration, nuclear magnetic resonance (NMR), Fourier transform infrared spectroscopy (FT-IR), thermal gravimetric analysis/infrared spectroscopy (TGA/IR) and headspace gas chromatography (HS-GC), have been developed for DS .

-

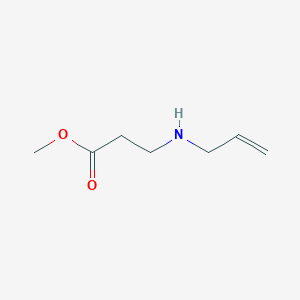

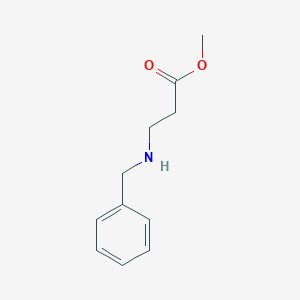

N-Acylation of Amines Using Esters : Again, while not directly related to “Acetic acid salicyloyl-amino-ester”, this method involves the acetylation of a variety of amines using catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source . Catalyst loadings as low as 10 mol% afforded acetamide products in excellent yields at temperatures ranging from 80–120 °C .

-

Poly-beta-amino-ester as a Drug Delivery System for Cartilage : Although not directly related to “Acetic acid salicyloyl-amino-ester”, this research focuses on the optimization of poly-beta-amino-esters (PBAEs) as a drug delivery system for cartilage . A prodrug made covalently binding dexamethasone, a clinically used steroid employed in OA management, to PBAEs has been shown to enhance the cartilage uptake of the drug .

-

Preparation and Applications of Amides Using Electrosynthesis : This method involves the synthesis of amides, which is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry . The preparation of amides using electrosynthesis is a growing interest and holds a lot of promise in the future of synthetic chemistry .

Propriétés

IUPAC Name |

[(2-hydroxybenzoyl)amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFWLDHLJWUGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid salicyloyl-amino-ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

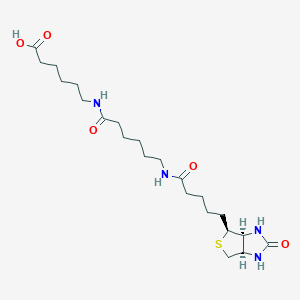

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)

![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)

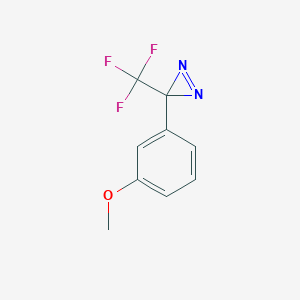

![2-Methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16558.png)